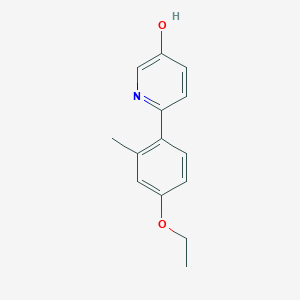
4-(2,4-Dimethoxyphenyl)nicotinic acid, 95%
説明
4-(2,4-Dimethoxyphenyl)nicotinic acid (4-DMPNA) is an organic compound belonging to the class of phenylnicotinic acids. It is a white solid that is soluble in organic solvents and is used as a building block in organic synthesis. 4-DMPNA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds.
科学的研究の応用
4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used in several scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used in the study of enzyme kinetics, as a substrate for the study of enzyme-catalyzed reactions, and as a model compound for the study of molecular recognition.
作用機序
4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% binds to the active site of AChE and inhibits its activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in an increase in the activity of acetylcholine receptors, leading to an increase in the excitability of neurons.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the synaptic cleft, resulting in an increase in the excitability of neurons. This can lead to an increase in the activity of acetylcholine receptors, resulting in an increase in the activity of muscles. Additionally, 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to inhibit the release of glutamate from neurons, resulting in a decrease in the excitability of neurons.
実験室実験の利点と制限
4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to use. Additionally, 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% is relatively stable, making it suitable for use in long-term experiments. The main limitation of 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% is that it is a relatively weak inhibitor of acetylcholinesterase, and thus may not be suitable for experiments that require a high degree of inhibition.
将来の方向性
There are several potential future directions for the use of 4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% in scientific research. It could be used as a tool to study the effects of acetylcholine on neuronal excitability and synaptic plasticity. Additionally, it could be used to study the effects of acetylcholine on muscle activity and the regulation of muscle contraction. Furthermore, it could be used to study the effects of acetylcholine on memory and learning. Finally, it could be used to study the effects of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin.
合成法
4-(2,4-Dimethoxyphenyl)nicotinic acid, 95% can be synthesized from the reaction of 2-chloro-4-methoxyphenylacetic acid and sodium nitrite in the presence of a base. The reaction yields 4-(2,4-dimethoxyphenyl)nicotinic acid as the main product. The reaction is carried out in an inert atmosphere and is usually carried out at a temperature of 60-80°C. The reaction is typically completed within 1-2 hours.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWFEIHGDQYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692637 | |
| Record name | 4-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141764-21-8 | |
| Record name | 4-(2,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)

![5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414814.png)










